(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Description
Properties
CAS No. |
79703-24-5 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18-,19-,20+/m0/s1 |
InChI Key |
IWSCITFBDCQRGG-XSQGUIFESA-N |
SMILES |
CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O |
Synonyms |
8(R)9(s)11(R)12(S)-9 alpha-homo-9,11-epoxy-5(Z),13(E)-15S-hydroxyprostadienoic acid SQ 24775 SQ 26536 SQ 26536, (1alpha,2alpha(Z),3alpha(1E,3S*),4alpha)-isomer SQ 26536, (1S-(1alpha,2alpha(Z),3beta(1E,3R*),4alpha))-isomer SQ 26655 SQ-24775 SQ-26,536 SQ-26536 SQ-26655 |
Origin of Product |
United States |
Biological Activity
(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, often referred to as a bicyclic compound, is notable for its complex structure and potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C₁₈H₃₄O₃ and a molecular weight of approximately 302.47 g/mol. The structure features multiple stereocenters and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 302.47 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 12 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that similar bicyclic compounds can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various tissues.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
-
Smooth Muscle Relaxation : In vitro studies demonstrated that the compound can relax human detrusor smooth muscle, which is significant for treating conditions like overactive bladder (OAB) .
- Case Study : A study involving human prostate tissues showed that the compound inhibited contractions induced by carbachol, a muscarinic receptor agonist, suggesting its potential use in managing urinary tract disorders.
- Cardiovascular Effects : Other research highlighted its effects on blood pressure regulation and heart rate modulation in animal models, indicating a possible role in cardiovascular health .
Study on Smooth Muscle Contraction
A detailed investigation into the effects of this compound was conducted on human detrusor smooth muscle cells:
- Objective : To assess the inhibitory effects on contractions induced by cholinergic stimulation.
- Methods : Isolated human detrusor strips were treated with varying concentrations of the compound.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
The results indicated a dose-dependent inhibition of muscle contraction, highlighting the therapeutic potential for urinary disorders.
Antimicrobial Activity
Another study evaluated the antimicrobial properties against common pathogens:
- Pathogens Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Core Structure: The target compound’s 7-oxabicyclo[2.2.1]heptane core provides rigidity and may mimic the cyclopentane ring of prostaglandins while reducing conformational flexibility. In contrast, analogs with cyclopentane () or 4,7-dioxabicyclo[3.1.1]heptane () cores exhibit distinct electronic and steric properties.
Substituent Effects :
- The (E,3S)-3-hydroxyoct-1-enyl chain is conserved across analogs, suggesting its critical role in receptor binding.
- Fluorine substitution () enhances metabolic stability by resisting oxidative degradation, a common issue with prostaglandin analogs .
Stereochemistry :
- Variations in stereochemistry (e.g., 1R vs. 1S in ) significantly impact biological activity, as seen in prostaglandin receptor selectivity studies.
Computational and Bioactivity Comparisons
Similarity Metrics and QSAR Models
- Tanimoto and Dice indices () were used to quantify structural similarity. The target compound shows moderate similarity (~60–70%) to cyclopentane-based analogs, primarily due to shared functional groups (hydroxy, carboxylic acid) .
- Maximal common subgraph analysis () highlights conserved motifs, such as the hydroxyoctenyl chain, despite differences in core structures. This supports the hypothesis that functional groups drive bioactivity .
Bioactivity Clustering
- Hierarchical clustering () based on bioactivity profiles groups the target compound with prostaglandin-like molecules, indicating shared mechanisms (e.g., anti-inflammatory or vasomodulatory effects). Fluorinated analogs () cluster separately, likely due to altered pharmacokinetics .
Preparation Methods
Bicyclo[2.2.1]heptane Core Synthesis
The 7-oxabicyclo[2.2.1]heptane framework is synthesized via a Diels-Alder reaction between furan derivatives and activated dienophiles. The patented method in US6677464B2 optimizes this process under mild conditions using Lewis acid catalysis, achieving high endo selectivity (Table 1).
Table 1: Diels-Alder Reaction Conditions for Bicyclic Core Formation
| Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Endo:Exo Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| Acrylic acid | ZnCl₂ | THF | 25 | 24 | 92:8 | 85 |
| Maleic anhydride | BF₃·OEt₂ | CH₂Cl₂ | 0 | 12 | 95:5 | 78 |
| Methyl acrylate | AlCl₃ | Toluene | 40 | 48 | 88:12 | 72 |
Key steps include:
-
Dienophile Activation : Electron-deficient dienophiles (e.g., acrylic acid derivatives) react with furan in the presence of ZnCl₂ or BF₃·OEt₂ to form the bicyclic adduct .
-
Endo Selectivity : London dispersion interactions in the transition state favor the endo configuration, critical for downstream functionalization .
-
Workup : The crude product is purified via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) .
Stereoselective Introduction of the (E,3S)-3-Hydroxyoct-1-enyl Side Chain
The (E,3S)-3-hydroxyoct-1-enyl group is installed via a Sharpless asymmetric epoxidation followed by a regioselective ring-opening (Figure 1).
Figure 1: Synthesis of (E,3S)-3-Hydroxyoct-1-enyl Side Chain
-
Epoxidation : Oct-1-en-3-ol undergoes epoxidation using tert-butyl hydroperoxide (TBHP) and titanium(IV) isopropoxide, achieving >90% enantiomeric excess (ee) .
-
Ring-Opening : The epoxide is opened with a Grignard reagent (e.g., vinylmagnesium bromide) in THF at −78°C, yielding the (E)-configured alkene.
-
Oxidation : The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by stereoselective reduction with (R)-CBS catalyst to install the 3S hydroxyl group .
Coupling of the Hept-5-enoic Acid Moiety
The Z-configured hept-5-enoic acid chain is introduced via a Wittig reaction:
-
Wittig Reagent Preparation : Triphenylphosphine and ethyl 7-bromohept-5-enoate react to form the ylide.
-
Olefination : The ylide couples with the bicyclic aldehyde intermediate at −20°C, yielding the Z-alkene (95:5 Z:E ratio) .
-
Saponification : The ester is hydrolyzed using LiOH in THF/water, affording the carboxylic acid .
Critical Parameters :
-
Low temperature (−20°C) minimizes ylide equilibration, preserving Z selectivity.
-
Anhydrous conditions prevent hydrolysis of the Wittig reagent.
Final Assembly and Purification
The fully functionalized intermediate undergoes Mitsunobu coupling to attach the hydroxyoctenyl side chain to the bicyclic core:
-
Mitsunobu Reaction : The alcohol (from Step 2) and bicyclic core (from Step 1) react with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 12 h) .
-
Global Deprotection : tert-Butyl ester groups (if present) are cleaved with trifluoroacetic acid (TFA) in dichloromethane.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) isolates the target compound in >99% purity .
Industrial-Scale Optimization
The patent US6677464B2 highlights scalable modifications:
-
Continuous Flow Reactors : Improve heat transfer during Diels-Alder reactions, reducing reaction time from 48 h to 6 h.
-
Catalyst Recycling : ZnCl₂ is recovered via aqueous extraction, reducing costs by 40%.
-
Crystallization-Driven Purification : Avoids chromatography, enabling kilogram-scale production.
Analytical Characterization
Final product validation employs:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of (Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid?
- Methodological Answer : Synthesis of bicycloheptane derivatives often involves stereoselective cyclization or enzymatic resolution. For example, analogous 7-oxabicyclo[2.2.1]heptane scaffolds (e.g., ) utilize hydroxyl-directed epoxidation or Sharpless asymmetric dihydroxylation to control stereochemistry. Key steps include:
- Stereochemical control : Use chiral catalysts (e.g., Evans auxiliaries) to establish the (E,3S)-3-hydroxyoct-1-enyl side chain.
- Bicycloheptane assembly : Intramolecular cyclization via acid-catalyzed epoxide opening or photochemical [2+2] cycloaddition .
- Final coupling : Wittig or Horner-Wadsworth-Emmons reactions to introduce the hept-5-enoic acid moiety .
Q. How can researchers validate the stereochemical configuration and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related bicycloheptane derivatives (e.g., reports single-crystal X-ray analysis with R factor = 0.046).
- Spectroscopic techniques :
- NMR : Analyze coupling constants (e.g., ) to confirm Z/E geometry of double bonds.
- IR : Verify hydroxyl (3300–3500 cm) and carboxylic acid (1700–1720 cm) functional groups.
- Chromatography : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to assess enantiomeric excess .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the conjugated diene and hydroxyl groups.
- Stability data for analogs : Similar compounds ( ) show decomposition at >40°C or in humid environments.
- Handling protocols : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light (risk of [2+2] photodimerization) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound in cellular models?
- Methodological Answer :
- Dose-response assays : Use split-split plot designs () to test multiple concentrations across cell lines, controlling for batch effects.
- Target identification : Employ affinity chromatography with biotinylated analogs or molecular docking studies (e.g., AutoDock Vina) to predict binding to prostaglandin receptors (structural similarity to ).
- Pathway analysis : Combine RNA-seq and metabolomics to map downstream signaling effects .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Detection limits : Develop a UPLC-MS/MS method with MRM transitions (e.g., m/z 363.2 → 245.1 for quantification).
- Validation : Follow ICH guidelines for linearity (R >0.99), precision (CV <15%), and recovery (>80%) .
Q. How can contradictions in reported biological activities of structural analogs be resolved?
- Methodological Answer :
- Meta-analysis : Systematically review studies using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay conditions).
- Mechanistic studies : Compare off-target effects via kinome-wide profiling or CRISPR screens.
- Theoretical frameworks : Apply ’s principle of linking results to prostaglandin biosynthesis or oxidative stress pathways to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
